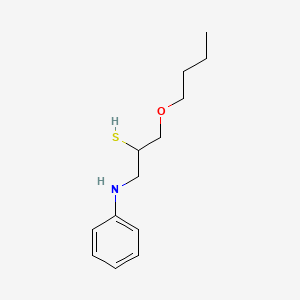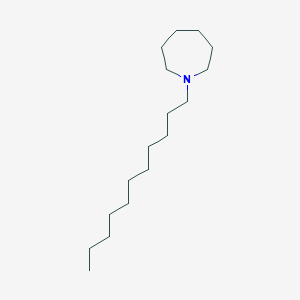
1-Undecylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecylazepane is a seven-membered heterocyclic compound with an undecyl group attached to the nitrogen atom. This compound is part of the azepane family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a seven-membered ring containing one nitrogen atom and an undecyl side chain, making it a unique and versatile compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Undecylazepane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-bromo-11-undecene with azepane in the presence of a base can yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Undecylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the undecyl group can be replaced with other functional groups using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, alkylated products
Applications De Recherche Scientifique
1-Undecylazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives have shown potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of 1-Undecylazepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The undecyl side chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate membrane-associated processes.
Comparaison Avec Des Composés Similaires
1-Undecylazepane can be compared with other azepane derivatives, such as:
1-Decylazepane: Similar structure but with a shorter side chain, leading to different physicochemical properties.
1-Dodecylazepane: Longer side chain, which may affect its solubility and interaction with biological membranes.
1-Phenylazepane: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and biological activity.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
79089-51-3 |
|---|---|
Formule moléculaire |
C17H35N |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
1-undecylazepane |
InChI |
InChI=1S/C17H35N/c1-2-3-4-5-6-7-8-9-12-15-18-16-13-10-11-14-17-18/h2-17H2,1H3 |
Clé InChI |
VRGGECKZLKBKEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCN1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



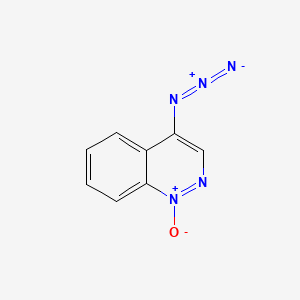
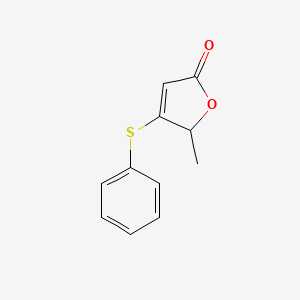
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
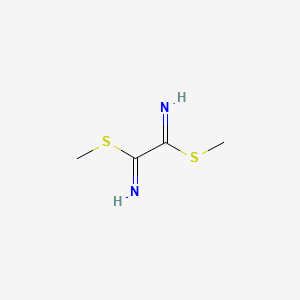
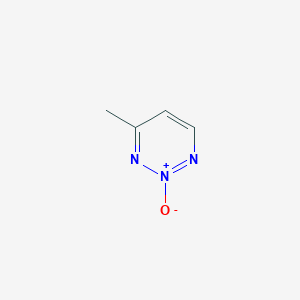
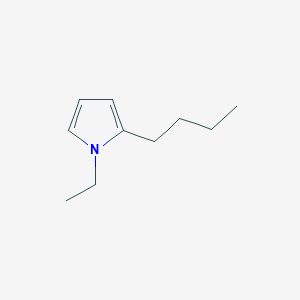


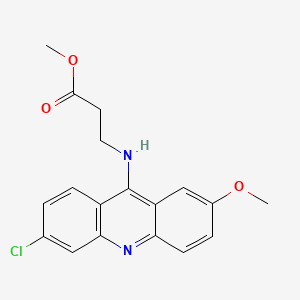
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
